4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity
The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by its molecular formula and structure, which include:
- Triazole moiety : Known for various pharmacological activities.
- Methoxy and propylthio substituents : These groups may influence the compound's biological properties.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of triazole derivatives in various cancer cell lines. For instance, a related triazole compound exhibited selective cytotoxicity against melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a decrease in melanin production, indicating potential as an alternative chemotherapeutic agent for melanoma treatment .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
B9 | VMM917 | 10 | Cytotoxicity observed |
Control | Normal | >50 | No significant effect |
The proposed mechanisms of action for triazole derivatives include:
- Inhibition of Tyrosinase : This enzyme is crucial in melanin biosynthesis; inhibition leads to reduced melanin levels in melanoma cells.
- Cell Cycle Arrest : Induction of S phase arrest prevents cancer cell proliferation.
Pharmacological Potential
The pharmacological potential of this compound extends beyond cytotoxicity. Its structural components suggest possible activities such as:
- Antimicrobial : Triazole compounds are known for their antifungal properties.
- Anti-inflammatory : Related compounds have shown promise in reducing inflammation.
Case Studies
A case study involving a similar triazole derivative highlighted its effectiveness against resistant melanoma strains. The study utilized flow cytometry to analyze cell cycle dynamics and MTT assays for viability assessments . The results indicated that the compound not only inhibited growth but also modulated apoptotic pathways.
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNLJIYQUMOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.